molecular formula C13H18N2O2 B101375 trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide CAS No. 15942-11-7

trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide

Cat. No. B101375
CAS RN: 15942-11-7
M. Wt: 234.29 g/mol
InChI Key: RODNVULEJJJVHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide has been explored in various studies. For instance, the synthesis of trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol (AMB) involved the combination with organic acids such as p-hydroxybenzoic acid (PHBA), m-hydroxybenzoic acid (MHBA), and 3,4-dihydroxy benzoic acid (DHBA) to yield novel co-crystals. These co-crystals were characterized using X-ray single-crystal, fluorescence spectroscopy, and thermal analysis, indicating a successful synthesis process . Another study focused on the synthesis of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) and its optical isomers from optically active 4-amino-1-ethyl-2-hydroxymethylpyrrolidine di-p-toluenesulfonate, which was prepared from commercially available trans-4-hydroxy-L-proline . Lastly, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine under the catalytic action of triethylamine was reported to achieve a high yield of 87.8% .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their properties and potential applications. The co-crystals synthesized in the first study were analyzed using Hirshfeld surfaces and fingerprint plots, revealing that the structures are stabilized by various intermolecular interactions such as H…H, N–H…O, H…Br, and C…H . The absolute configurations of the optical isomers of TKS159 were determined spectroscopically, which is essential for assessing their pharmacological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their specific conditions and reagents. For example, the co-crystallization process in the first study required the right stoichiometry and the presence of water or methanol as solvents to form the desired co-crystals . The synthesis of TKS159 and its isomers involved the use of optically active pyrrolidine di-p-toluenesulfonate, showcasing the importance of chirality in chemical reactions . The improved process for synthesizing 2-hydroxy-N-(pyridin-4-yl)benzamide highlighted the role of triethylamine as a catalyst and the mild reaction conditions for achieving high yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structures and the interactions within the crystal lattice. The co-crystals in the first study exhibited a three-dimensional hydrogen-bonded network, which could potentially affect their solubility and stability . The pharmacological activity of TKS159 and its isomers was evaluated through their affinity for 5-HT4 receptors, with the (2S,4S)-1 isomer showing the most potent activity, suggesting that the molecular structure directly impacts biological function . The solubility and stability of these compounds are critical for their potential use as pharmaceuticals, and the studies provide valuable insights into these properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Asymmetric Synthesis of Amino Acids : Research includes the asymmetric Strecker synthesis of 1,2-diaminocyclohexanecarboxylic acids, achieving high enantiomeric excess, which is crucial for producing compounds with specific chirality for pharmaceutical applications (Fondekar et al., 2002).
  • Chemoselective N-benzoylation : The chemoselective N-benzoylation of aminophenols to produce compounds of biological interest highlights a method for selectively introducing benzoyl groups into amino compounds (Singh et al., 2017).
  • Intramolecular Conjugate Addition : A method for synthesizing hydroxy-α-amino acids involves stereoselective intramolecular conjugate addition, indicating the potential for creating conformationally constrained amino acids for biochemical applications (Avenoza et al., 2000).

Biological and Pharmaceutical Applications

  • Dopamine Receptor Ligands : Benzamides derived from diaminocyclopropane show potential as ligands for human D2 and D3 dopamine receptors, suggesting applications in the development of treatments for neurological disorders (Yang et al., 2000).
  • Antioxidant Activity : Electrochemical studies on amino-substituted benzamides demonstrate their potential as antioxidants, which could lead to applications in preventing oxidative stress-related diseases (Jovanović et al., 2020).

Catalysis and Material Science

  • Transamidation Catalysis : The efficient transamidation of carboxamides catalyzed by Fe(III) in the presence of water showcases the potential for developing new catalytic processes in organic synthesis (Becerra-Figueroa et al., 2014).

properties

IUPAC Name

2-amino-N-(4-hydroxycyclohexyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-4,9-10,16H,5-8,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODNVULEJJJVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CC=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166654
Record name trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide

CAS RN

15942-11-7
Record name trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015942117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2-amino-N-(4-hydroxycyclohexyl)benzamide
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